molecular formula C7H8N6O2 B12912416 N-(2-(1H-1,2,4-Triazol-1-yl)ethoxy)-2-amino-2-oxoacetimidoyl cyanide

N-(2-(1H-1,2,4-Triazol-1-yl)ethoxy)-2-amino-2-oxoacetimidoyl cyanide

Cat. No.: B12912416
M. Wt: 208.18 g/mol
InChI Key: PPPRHZYZWSBICT-WUXMJOGZSA-N
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Description

N-(2-(1H-1,2,4-Triazol-1-yl)ethoxy)-2-amino-2-oxoacetimidoyl cyanide is a complex organic compound that features a triazole ring, an ethoxy group, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-1,2,4-Triazol-1-yl)ethoxy)-2-amino-2-oxoacetimidoyl cyanide typically involves multiple steps. One common method includes the reaction of 1H-1,2,4-triazole with ethylene oxide to form 2-(1H-1,2,4-triazol-1-yl)ethanol.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-1,2,4-Triazol-1-yl)ethoxy)-2-amino-2-oxoacetimidoyl cyanide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of N-(2-(1H-1,2,4-Triazol-1-yl)ethoxy)-2-amino-2-oxoacetimidoyl cyanide involves its interaction with specific molecular targets. In medicinal applications, the triazole ring can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death. The cyanide group can also interact with enzymes, inhibiting their activity and disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A well-known antifungal agent that also contains a triazole ring.

    Anastrozole: An aromatase inhibitor used in the treatment of breast cancer, featuring a triazole ring.

    Flupoxam: An herbicide with a triazole moiety.

Uniqueness

The presence of the cyanide group, in particular, distinguishes it from other triazole-containing compounds, offering unique pathways for chemical reactions and biological interactions .

Properties

Molecular Formula

C7H8N6O2

Molecular Weight

208.18 g/mol

IUPAC Name

(1E)-2-amino-2-oxo-N-[2-(1,2,4-triazol-1-yl)ethoxy]ethanimidoyl cyanide

InChI

InChI=1S/C7H8N6O2/c8-3-6(7(9)14)12-15-2-1-13-5-10-4-11-13/h4-5H,1-2H2,(H2,9,14)/b12-6+

InChI Key

PPPRHZYZWSBICT-WUXMJOGZSA-N

Isomeric SMILES

C1=NN(C=N1)CCO/N=C(\C#N)/C(=O)N

Canonical SMILES

C1=NN(C=N1)CCON=C(C#N)C(=O)N

Origin of Product

United States

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